2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide involves several steps. One common approach is the condensation of 4-methylpyridin-2-ylamine with acetic anhydride or acetyl chloride . The amino group reacts with the acetyl group, resulting in the formation of the target compound. Detailed reaction conditions, reagents, and purification methods are documented in the literature .
Scientific Research Applications
Green Synthesis of Analgesic and Antipyretic Agents
A study by Reddy, Reddy, and Dubey (2014) describes an environmentally friendly approach to synthesize potential analgesic and antipyretic compounds. This includes derivatives of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide, indicating its role in the development of new pharmaceuticals.
Oxidation Reactivity in Organic Chemistry
Pailloux et al. (2007) studied the chemical oxidation of compounds related to this compound, which reveals its significance in understanding oxidation processes in organic chemistry (Pailloux et al., 2007).
Chelating Properties in Coordination Chemistry
Smolentsev (2017) highlights the role of pyridine-substituted amides, similar to this compound, in coordination chemistry due to their excellent chelating properties (Smolentsev, 2017).
Development of Chemosensors
A study by Park et al. (2015) on a chemosensor for Zn2+ incorporates a similar structure to this compound, indicating its potential use in developing sensors for metal ions in biological and aqueous samples (Park et al., 2015).
Pharmaceutical Synthesis and Antimicrobial Agents
Aly, Saleh, and Elhady (2011) researched the synthesis of heterocyclic compounds incorporating antipyrine moiety, where derivatives of this compound were used, demonstrating its potential in creating antimicrobial agents (Aly, Saleh, & Elhady, 2011).
Analgesic and Anti-inflammatory Activities
Research by Alagarsamy et al. (2015) on novel quinazolinyl acetamides, structurally related to this compound, showed potential in developing analgesic and anti-inflammatory drugs (Alagarsamy et al., 2015).
Properties
IUPAC Name |
2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-3-4-11-8(5-7)12-9(13)6-10-2/h3-5,10H,6H2,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMXMYQLOQBORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019383-78-8 | |
Record name | 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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